molecular formula C9H8Cl2O2 B13320545 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one

Cat. No.: B13320545
M. Wt: 219.06 g/mol
InChI Key: RMXOJYNNVIQETD-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one typically involves a Friedel-Crafts acylation reaction. The general procedure includes the reaction of 2,3-dichlorophenol with propionyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst in carbon disulfide (CS2) solvent . The reaction mixture is refluxed, and the product is purified through flash column chromatography.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one can be compared with similar compounds like:

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,13H,2H2,1H3

InChI Key

RMXOJYNNVIQETD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Origin of Product

United States

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